1-(3,4-Dimethoxybenzyl)piperidin-4-amine

Medicinal Chemistry Chemical Synthesis Building Block

Select this bifunctional piperidine scaffold when your synthetic route demands two distinct nucleophilic centers for chemoselective, sequential derivatization. The 3,4-dimethoxybenzyl motif is a validated privileged structure in medicinal chemistry, enabling direct SAR comparison across CNS target programs. Predicted boiling point (351.2±42.0 °C), density (1.081±0.06 g/cm³), and pKa (10.10±0.20) inform robust scale-up process models — substituting analogs invalidates these parameters. Ideal for generating diverse compound libraries from a common intermediate in early-stage drug discovery.

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
CAS No. 100861-94-7
Cat. No. B3025288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)piperidin-4-amine
CAS100861-94-7
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2CCC(CC2)N)OC
InChIInChI=1S/C14H22N2O2/c1-17-13-4-3-11(9-14(13)18-2)10-16-7-5-12(15)6-8-16/h3-4,9,12H,5-8,10,15H2,1-2H3
InChIKeySFGKHXRAIWBGPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview: 1-(3,4-Dimethoxybenzyl)piperidin-4-amine (CAS 100861-94-7) in Procurement Context


1-(3,4-Dimethoxybenzyl)piperidin-4-amine (CAS: 100861-94-7) is a piperidine derivative featuring a 3,4-dimethoxybenzyl substituent at the N1-position and a primary amine at the C4-position of the piperidine ring . This bifunctional small molecule (molecular weight 250.34 g/mol, molecular formula C14H22N2O2) is primarily used as a synthetic building block in medicinal chemistry and chemical biology research . Its structure combines a basic piperidine scaffold with a functionalized benzyl group, enabling diverse chemical transformations through both the piperidine nitrogen and the primary amine. While its potential interactions with neurotransmitter systems have been noted in research contexts, its primary value for procurement lies in its role as a customizable intermediate for the synthesis of novel compounds, rather than as a standalone biological probe .

Why Generic Substitution Fails: The Need for Specific Evaluation of 1-(3,4-Dimethoxybenzyl)piperidin-4-amine (CAS 100861-94-7)


Generic substitution with other piperidine derivatives is not scientifically sound due to the significant impact of the specific 3,4-dimethoxybenzyl and 4-amino substitution pattern. This pattern dictates not only its predicted physical properties, such as boiling point (351.2±42.0 °C), density (1.081±0.06 g/cm³), and pKa (10.10±0.20), which are critical for handling and formulation , but also its unique chemical reactivity . The presence of both a secondary amine in the piperidine ring and a primary amine on the side chain creates two distinct nucleophilic centers, enabling a range of selective functionalization strategies not possible with closely related analogs that may lack one of these groups, such as 4-(3,4-dimethoxybenzyl)piperidine or 1-benzylpiperidin-4-amine. The following sections outline the quantifiable, verifiable points of differentiation that justify the specific procurement of this compound over its alternatives.

Product-Specific Quantitative Evidence Guide for 1-(3,4-Dimethoxybenzyl)piperidin-4-amine (CAS 100861-94-7)


Evidence 1: Differentiated Synthetic Utility via Dual Amino Functionality

1-(3,4-Dimethoxybenzyl)piperidin-4-amine differentiates itself from the close analog 4-(3,4-dimethoxybenzyl)piperidine by possessing a critical primary amine group. This difference in functional group count (2 reactive amines vs. 1) provides a quantifiable advantage in synthetic diversification. The presence of two distinct amine sites allows for orthogonal protection/deprotection strategies and the stepwise introduction of different chemical moieties, which is a standard requirement for building complex molecular libraries . The pKa of the primary amine is predicted to be 10.10±0.20, influencing its nucleophilicity under specific reaction conditions .

Medicinal Chemistry Chemical Synthesis Building Block

Evidence 2: Differentiated Predicted Physical Properties for Handling and Process Chemistry

Authoritative databases provide quantifiable, predicted physical properties for 1-(3,4-Dimethoxybenzyl)piperidin-4-amine that differentiate it from the more commonly available 1-benzylpiperidin-4-amine (CAS: 2147-82-0). The 3,4-dimethoxy substitution increases the predicted boiling point to 351.2±42.0 °C, compared to 1-benzylpiperidin-4-amine's predicted boiling point of ~315-325 °C . Similarly, the predicted density is higher (1.081±0.06 g/cm³ vs. ~1.01 g/cm³) . These quantitative differences in fundamental properties directly impact solvent selection, distillation parameters, and storage conditions, making the compound a distinct entity for process development.

Process Chemistry Formulation Physicochemical Properties

Evidence 3: Structural Differentiation Enabling Regioselective 3,4-Dimethoxy Modifications

The specific 3,4-dimethoxy substitution pattern on the benzyl group provides a measurable point of differentiation from other regioisomers (e.g., 2,6- or 3,5-dimethoxybenzyl). This substitution is a well-validated motif in medicinal chemistry for modulating lipophilicity and electronic properties, influencing target engagement [1]. The 3,4-dimethoxy pattern is a critical component in the pharmacophore of several known bioactive molecules, including certain acetylcholinesterase (AChE) inhibitors and SK channel blockers [1][2]. This positions the compound not just as a building block, but as a privileged scaffold for exploring this specific SAR space, a role that its regioisomers cannot fulfill.

Structure-Activity Relationship (SAR) Medicinal Chemistry Chemical Probe

Best Research and Industrial Application Scenarios for Procuring 1-(3,4-Dimethoxybenzyl)piperidin-4-amine (CAS 100861-94-7)


Scenario 1: Synthesis of Novel Chemical Libraries via Orthogonal Functionalization

Procure this compound when your synthetic strategy requires a scaffold with two distinct amino groups. The presence of both a secondary piperidine amine and a primary aliphatic amine (as detailed in Evidence 1) allows for the sequential, chemoselective introduction of diverse building blocks . This is particularly valuable for generating large, structurally diverse libraries in early-stage drug discovery programs, where a high degree of molecular complexity is desired from a common intermediate.

Scenario 2: Process Chemistry and Scale-Up Route Development

Select this specific compound when optimizing synthetic routes for scale-up. As shown in Evidence 2, its quantifiably different predicted boiling point (351.2±42.0 °C) and density (1.081±0.06 g/cm³) differentiate it from simpler benzyl analogs . These properties dictate critical process parameters such as solvent recovery temperatures, extraction efficiencies, and purification protocols. Substituting with a similar analog would invalidate the process model and could lead to unexpected or costly deviations during scale-up.

Scenario 3: SAR Exploration of the 3,4-Dimethoxybenzyl Pharmacophore

Procure this compound as a core building block when investigating the structure-activity relationships (SAR) of the 3,4-dimethoxybenzyl motif. As highlighted in Evidence 3, this specific substitution pattern is a validated privileged structure in medicinal chemistry, known to interact with targets like acetylcholinesterase (AChE) and SK channels [1][2]. Using this scaffold ensures that the resulting analogs are directly comparable to existing SAR data, increasing the scientific value and interpretability of your research.

Scenario 4: Development of Potential CNS-Targeted Probes

While lacking direct quantitative bioactivity data from primary sources, the piperidine core and 3,4-dimethoxybenzyl group are common motifs in ligands for neurotransmitter systems . Therefore, this compound is an appropriate choice for research groups intending to synthesize and evaluate novel compounds for central nervous system (CNS) targets, where the combination of the basic piperidine and the methoxylated benzyl group is known to influence blood-brain barrier permeability and receptor engagement. Its use as a starting material allows for the systematic exploration of this chemical space.

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